2-Boc-amino-6-methoxy-nicotinic acid
Overview
Description
2-Boc-amino-6-methoxy-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-6-methoxy-nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficient and controlled reactions . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-6-methoxy-nicotinic acid can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Methyl iodide or dimethyl sulfate for methylation reactions.
Major Products Formed
Scientific Research Applications
2-Boc-amino-6-methoxy-nicotinic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Peptide Synthesis: The Boc group is commonly used for protecting amino groups in peptide synthesis.
Mechanism of Action
The mechanism of action of 2-Boc-amino-6-methoxy-nicotinic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability to the amino group during various synthetic transformations and can be selectively removed under acidic conditions . The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Boc-amino-6-methoxy-nicotinic acid is unique due to the presence of both the Boc-protected amino group and the methoxy group on the nicotinic acid core. This combination of functional groups provides versatility in synthetic applications and potential for diverse chemical transformations .
Properties
IUPAC Name |
6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-9-7(10(15)16)5-6-8(13-9)18-4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBVKVWYFFCKGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138733 | |
Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-33-6 | |
Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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